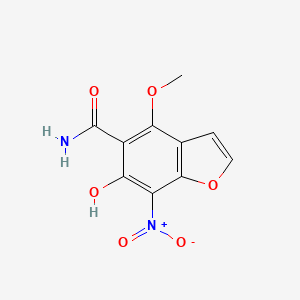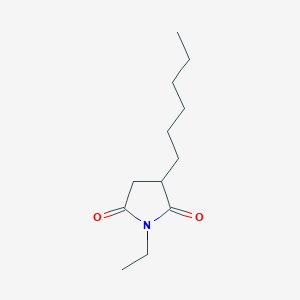![molecular formula C10H7F2NO4 B12887813 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize catalytic methods to enhance reaction efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability .
化学反应分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structural properties and biological activity.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The carboxy(hydroxy)methyl and difluoromethyl groups play a crucial role in modulating the compound’s activity. These groups can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby affecting its biological effects .
相似化合物的比较
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole
- 2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole
- 2-(Carboxy(hydroxy)methyl)-4-bromobenzo[d]oxazole
Uniqueness
Compared to similar compounds, 2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole is unique due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric properties, which can enhance the compound’s reactivity and specificity in various applications .
属性
分子式 |
C10H7F2NO4 |
|---|---|
分子量 |
243.16 g/mol |
IUPAC 名称 |
2-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7F2NO4/c11-8(12)4-2-1-3-5-6(4)13-9(17-5)7(14)10(15)16/h1-3,7-8,14H,(H,15,16) |
InChI 键 |
USLAEYKTTVOGKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


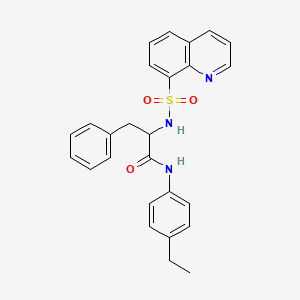
![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
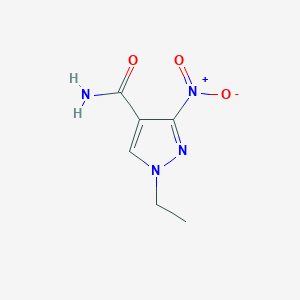
![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
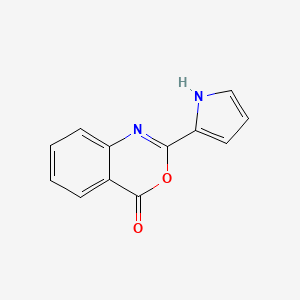
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)
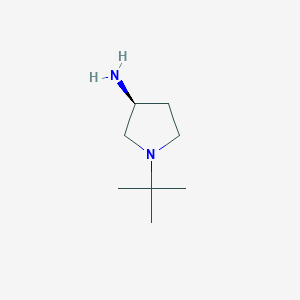
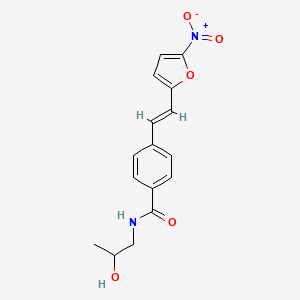

![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

